![molecular formula C12H22N2 B13168989 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Cyclopropylmethyl)-3,10-diazabicyclo[431]decane is a bicyclic compound featuring a diazabicyclo structure with a cyclopropylmethyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[43One common approach is to start with a suitable bicyclic precursor, such as a 7-azabicyclo[4.3.1]decane derivative, and then introduce the cyclopropylmethyl group through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic core or the cyclopropylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings
作用機序
The mechanism of action of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic core but lacks the cyclopropylmethyl group.
2-Azabicyclo[4.4.1]undecane: Another bicyclic compound with a different ring structure.
trans-Decalin: A bicyclic compound with a different arrangement of carbon atoms.
Uniqueness
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for various applications .
特性
分子式 |
C12H22N2 |
|---|---|
分子量 |
194.32 g/mol |
IUPAC名 |
10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C12H22N2/c1-2-11-6-7-13-8-12(3-1)14(11)9-10-4-5-10/h10-13H,1-9H2 |
InChIキー |
RKWLVTSEEVCDIO-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCNCC(C1)N2CC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)

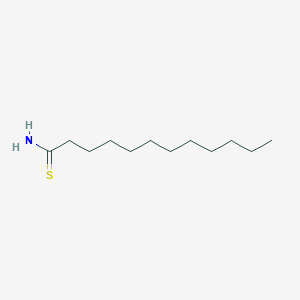
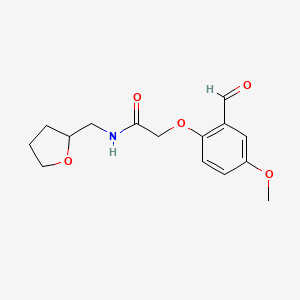


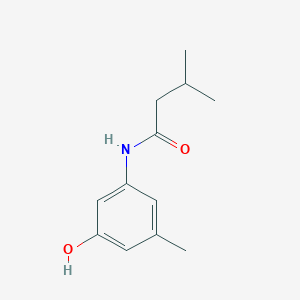
![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)

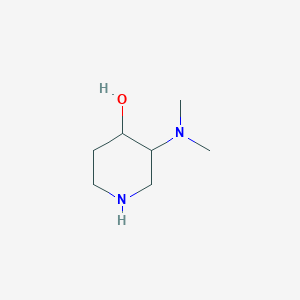
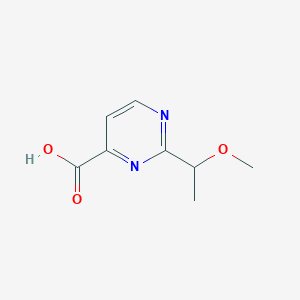
![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
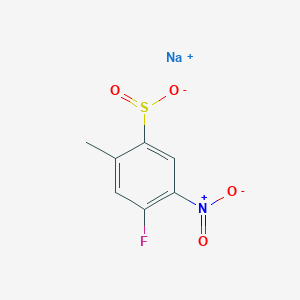
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)
